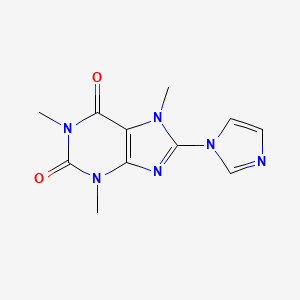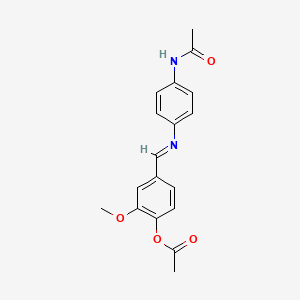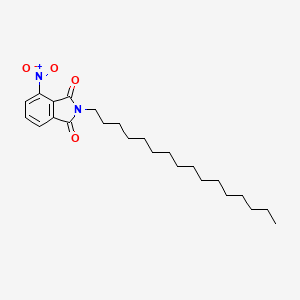![molecular formula C21H23Cl2N7 B11530348 6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine](/img/structure/B11530348.png)
6-[(2Z)-2-(4-chlorobenzylidene)hydrazinyl]-N'-(3-chloro-4-methylphenyl)-N,N-diethyl-1,3,5-triazine-2,4-diamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is a complex organic compound characterized by its unique triazine core structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE typically involves multiple steps, starting with the preparation of the triazine core. The reaction conditions often require specific catalysts and solvents to ensure the desired product yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis techniques, including continuous flow reactors and automated synthesis systems. These methods are designed to optimize reaction efficiency and minimize waste.
Chemical Reactions Analysis
Types of Reactions
N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents such as lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Halogens (chlorine, bromine), alkylating agents (methyl iodide).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding oxides, while reduction may produce amines or alcohols.
Scientific Research Applications
N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and catalysis.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE involves its interaction with specific molecular targets and pathways. This compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
N4-(3-CHLORO-4-METHYLPHENYL)-6-[(2Z)-2-[(4-CHLOROPHENYL)METHYLIDENE]HYDRAZIN-1-YL]-N2,N2-DIETHYL-1,3,5-TRIAZINE-2,4-DIAMINE is unique due to its specific triazine core structure and the presence of both chloro and methyl groups
Properties
Molecular Formula |
C21H23Cl2N7 |
|---|---|
Molecular Weight |
444.4 g/mol |
IUPAC Name |
6-N-(3-chloro-4-methylphenyl)-4-N-[(Z)-(4-chlorophenyl)methylideneamino]-2-N,2-N-diethyl-1,3,5-triazine-2,4,6-triamine |
InChI |
InChI=1S/C21H23Cl2N7/c1-4-30(5-2)21-27-19(25-17-11-6-14(3)18(23)12-17)26-20(28-21)29-24-13-15-7-9-16(22)10-8-15/h6-13H,4-5H2,1-3H3,(H2,25,26,27,28,29)/b24-13- |
InChI Key |
HNWQRQGSWPMXSD-CFRMEGHHSA-N |
Isomeric SMILES |
CCN(CC)C1=NC(=NC(=N1)N/N=C\C2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)C)Cl |
Canonical SMILES |
CCN(CC)C1=NC(=NC(=N1)NN=CC2=CC=C(C=C2)Cl)NC3=CC(=C(C=C3)C)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![(9-Methyl-indeno[1,2-b]pyridin-5-ylidene)-phenyl-amine](/img/structure/B11530269.png)
![N-[2-({2-[(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino]-2-oxoethyl}sulfanyl)-1,3-benzothiazol-6-yl]-2-methylbenzamide](/img/structure/B11530274.png)

![2,2'-[(methylimino)dipropane-3,1-diyl]bis(1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxylic acid)](/img/structure/B11530295.png)
![4-[2-(4-Phenyl-piperazin-1-yl)-acetylamino]-benzamide](/img/structure/B11530300.png)

![2-(1,3-benzothiazol-2-ylsulfanyl)-N-{2-[(4-tert-butylbenzyl)sulfanyl]-1,3-benzothiazol-6-yl}acetamide](/img/structure/B11530306.png)

![2-[(6-{[(E)-(4-bromophenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]-N-(1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)acetamide](/img/structure/B11530318.png)
![2-[(2E)-1-(1,1-dioxido-1,2-benzothiazol-3-yl)-2-(4-methoxybenzylidene)hydrazinyl]ethyl benzoate](/img/structure/B11530324.png)
![1-(4-amino-1,2,5-oxadiazol-3-yl)-5-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]-1H-1,2,3-triazole-4-carbohydrazide](/img/structure/B11530333.png)
![N-(2-fluorophenyl)-2-[(6-{[(E)-(2-hydroxyphenyl)methylidene]amino}-1,3-benzothiazol-2-yl)sulfanyl]acetamide](/img/structure/B11530337.png)
![ethyl (2E)-5-[4-(dimethylamino)phenyl]-7-methyl-2-[(2-methyl-1H-indol-3-yl)methylidene]-3-oxo-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate](/img/structure/B11530345.png)
